(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one

Chiral resolution Stereoselective synthesis DPP-IV inhibitor pharmacology

(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one (CAS 135042-31-8) is a chiral purine derivative bearing a 2-amino substituent on the purin-6-one core and a (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl moiety at the N9 position. The compound falls within the broader class of pyrrolidine-substituted purinones disclosed as inhibitors of dipeptidyl peptidase IV (DPP-IV) in patents assigned to Hoffmann-La Roche and others.

Molecular Formula C10H14N6O2
Molecular Weight 250.26 g/mol
CAS No. 135042-31-8
Cat. No. B11864426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
CAS135042-31-8
Molecular FormulaC10H14N6O2
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m1/s1
InChIKeyAIGZVXBNMRGGBY-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one (CAS 135042-31-8): Structural Identity and Class Context


(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one (CAS 135042-31-8) is a chiral purine derivative bearing a 2-amino substituent on the purin-6-one core and a (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl moiety at the N9 position [1]. The compound falls within the broader class of pyrrolidine-substituted purinones disclosed as inhibitors of dipeptidyl peptidase IV (DPP-IV) in patents assigned to Hoffmann-La Roche and others [2]. Its molecular formula is C10H14N6O2 with a molecular weight of 250.26 g/mol; the defined (3R,5R) stereochemistry distinguishes it from the (3S,5S) enantiomer (CAS 57653-47-1), which carries a separate CAS registry and may exhibit divergent target-binding properties .

Why Generic Purine or Pyrrolidine Analogs Cannot Substitute for CAS 135042-31-8 in Stereochemically Sensitive Applications


The (3R,5R) configuration of the pyrrolidine ring in CAS 135042-31-8 is not a trivial structural detail; the (3S,5S) enantiomer (CAS 57653-47-1) exists as a separately catalogued compound and, by established principles of chiral recognition, may display different affinity and selectivity profiles at enzyme active sites, particularly the DPP-IV catalytic pocket where the hydroxymethylpyrrolidine moiety is a critical pharmacophoric element . Furthermore, analogs lacking the 2-amino group (e.g., 9-(pyrrolidin-3-yl)-9H-purin-6-amine, CAS 57653-47-1 core without the hydroxymethyl substituent) remove a hydrogen-bond-donating functionality that is predicted to alter target engagement . Generic substitution with a racemic mixture, a different stereoisomer, or a des-functionalized purine scaffold therefore introduces uncontrolled variables in binding, selectivity, and reproducibility of assay results [1].

Head-to-Head Differentiation Evidence for CAS 135042-31-8 Against the Closest Structural Analogs


Stereochemical Identity: (3R,5R) vs. (3S,5S) Enantiomer as a Discrete Chemical Entity

CAS 135042-31-8 is the (3R,5R) enantiomer; its mirror-image (3S,5S) form is registered under CAS 57653-47-1 as a separate compound. The two are not interchangeable: the pyrrolidine ring's absolute configuration governs the spatial orientation of the hydroxymethyl group within target binding sites . In the DPP-IV inhibitor patent family (WO 03037327 A1), the (3R,5R) stereochemistry is explicitly claimed for compounds bearing the hydroxymethylpyrrolidine substituent, indicating that this configuration is integral to the pharmacophore model [1].

Chiral resolution Stereoselective synthesis DPP-IV inhibitor pharmacology

DPP-IV Inhibitor Class Membership: Patent-Documented Target Engagement Context

The compound falls within the generic Markush structure of WO 03037327 A1, which discloses pyrrolidine-substituted purinones as DPP-IV inhibitors [1]. DPP-IV inhibitors constitute a clinically validated class for type 2 diabetes; approved agents such as sitagliptin and vildagliptin demonstrate that sub-nanomolar to low-nanomolar DPP-IV IC50 values translate to enhanced GLP-1 levels and improved glycemic control [2]. While the precise IC50 of CAS 135042-31-8 against DPP-IV is not publicly disclosed in the patent examples, its structural inclusion within this extensively characterized pharmacophore class provides a rational basis for its use in DPP-IV-focused discovery programs [3].

Type 2 diabetes DPP-IV inhibition Incretin modulation

Computed Physicochemical Differentiation: XLogP3 and Hydrogen-Bond Donor/Acceptor Profile vs. Des-Hydroxymethyl Analog

The computed XLogP3-AA value for CAS 135042-31-8 is -2.1, with 4 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In comparison, the des-hydroxymethyl N9-pyrrolidinylpurine analog (e.g., 9-(pyrrolidin-3-yl)-9H-purin-6-amine) lacks the primary alcohol and is predicted to have a higher logP and reduced hydrogen-bond donor count, altering both solubility and passive membrane permeability profiles . The lower logP of CAS 135042-31-8 implies superior aqueous solubility but potentially reduced passive cell permeability relative to less polar analogs—a trade-off that directly impacts assay buffer compatibility and cellular assay design [2].

Physicochemical property prediction Drug-likeness Permeability

Purity Specification and Batch-to-Batch Reproducibility: Vendor-Documented Quality Metrics

Commercial sourcing data indicate that CAS 135042-31-8 is supplied at ≥97% purity (HPLC) as a white to off-white solid . The structurally related (3S,5S) enantiomer (CAS 57653-47-1) is also listed at 97% purity, establishing a matched purity benchmark between the two stereoisomers from the same supplier catalog . The availability of the compound as a discrete, chirally defined entity with documented purity enables direct use in quantitative biochemical assays without additional purification, whereas racemic or undefined stereoisomer mixtures would introduce confounding variables .

Chemical purity Quality control Procurement specification

Evidence-Backed Application Scenarios for CAS 135042-31-8 in DPP-IV and Purine-Focused Discovery Programs


Stereochemical SAR Probe in DPP-IV Inhibitor Lead Optimization

CAS 135042-31-8 serves as the (3R,5R)-configured enantiomeric probe in matched-pair SAR studies alongside the (3S,5S) enantiomer (CAS 57653-47-1). Because the DPP-IV inhibitor pharmacophore defined in WO 03037327 A1 incorporates the hydroxymethylpyrrolidine moiety as a key P2-binding element, the enantiomeric pair enables direct quantification of stereochemical preference at the enzyme active site [1]. This matched-pair design isolates stereochemistry as the sole variable when purity and scaffold are held constant, supporting rigorous determination of eudismic ratios [2].

Biochemical Assay Development for Purine-Based DPP-IV Inhibitors

The computed XLogP3-AA of -2.1 indicates high aqueous solubility, making CAS 135042-31-8 suitable for biochemical DPP-IV inhibition assays conducted in aqueous buffer systems without the need for high DMSO concentrations that can denature the enzyme [1]. Its 2-amino substituent on the purin-6-one core provides a UV chromophore (λmax ~260-280 nm, characteristic of purines) that facilitates concentration verification by spectrophotometry, reducing quantification errors in dose-response experiments [2].

Negative Control or Comparator Arm for Non-DPP-IV Purine-Target Interaction Studies

Given the structural relatedness of CAS 135042-31-8 to nucleobase mimetics, it can be deployed as a selectivity control in assays targeting purine nucleoside phosphorylase (PNP), adenosine deaminase, or adenosine receptors (A2A), where off-target binding to purine-scaffold proteins is a known confound [1]. Its DPP-IV-class provenance provides a defined primary pharmacology anchor against which selectivity windows can be measured, supporting target deconvolution and polypharmacology profiling [2].

Quote Request

Request a Quote for (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.